molecular formula C10H14S B083705 Benzene, 1-methyl-4-[(1-methylethyl)thio]- CAS No. 14905-81-8

Benzene, 1-methyl-4-[(1-methylethyl)thio]-

Cat. No. B083705
CAS RN: 14905-81-8
M. Wt: 166.29 g/mol
InChI Key: LXDBBXHXMUZFBP-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[(1-methylethyl)thio]- is a chemical compound that belongs to the class of organosulfur compounds. It is also known as p-menthane-3-thiol or p-Menth-1-en-3-thiol. This chemical compound has been widely studied due to its unique properties and potential applications in various fields, including pharmaceuticals, perfumes, and agriculture.

Mechanism Of Action

The mechanism of action of Benzene, 1-methyl-4-[(1-methylethyl)thio]- is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors in the brain, which may be involved in the development of Alzheimer's disease.

Biochemical And Physiological Effects

Benzene, 1-methyl-4-[(1-methylethyl)thio]- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cells. In vivo studies have shown that the compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzene, 1-methyl-4-[(1-methylethyl)thio]- in lab experiments is its potential therapeutic applications. The compound has been shown to have a wide range of biological activities, which makes it a promising drug candidate. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on Benzene, 1-methyl-4-[(1-methylethyl)thio]-. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its potential side effects and toxicity. Overall, the research on Benzene, 1-methyl-4-[(1-methylethyl)thio]- has the potential to lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of Benzene, 1-methyl-4-[(1-methylethyl)thio]- can be achieved through several methods. One of the most common methods is the reaction of p-menth-1-ene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of p-menth-1-ene with sulfur and a reducing agent such as sodium borohydride. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Benzene, 1-methyl-4-[(1-methylethyl)thio]- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been studied as a potential anti-inflammatory and antioxidant agent.

properties

IUPAC Name

1-methyl-4-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDBBXHXMUZFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164159
Record name Benzene, 1-methyl-4-((1-methylethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methyl-4-[(1-methylethyl)thio]-

CAS RN

14905-81-8
Record name Benzene, 1-methyl-4-((1-methylethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014905818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-((1-methylethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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